N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolyl-pyridazinyl intermediate, followed by its coupling with a thiophene-2-carboxamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the functional groups within the molecule, affecting its reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule, thereby modifying its properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Uniqueness
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide stands out due to its unique combination of pyrazole, pyridazine, and thiophene moieties. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential biological activities and making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-3-1-12-26-15)21-14-6-4-13(5-7-14)20-16-8-9-17(23-22-16)24-11-2-10-19-24/h1-12H,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJMNKVALAQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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